molecular formula C24H39NO4 B236777 3-Hydroxy-7-(hydroxyimino)cholanic acid CAS No. 131204-64-3

3-Hydroxy-7-(hydroxyimino)cholanic acid

Katalognummer B236777
CAS-Nummer: 131204-64-3
Molekulargewicht: 405.6 g/mol
InChI-Schlüssel: BTJWQMQHCORTED-MBKKHDIZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-7-(hydroxyimino)cholanic acid, also known as UDCA (Ursodeoxycholic acid), is a bile acid that is naturally produced in the human body. It is a secondary bile acid that is formed by the intestinal bacteria through the metabolism of primary bile acids. UDCA is known for its therapeutic properties and has been extensively studied for its potential use in treating various liver diseases.

Wirkmechanismus

3-Hydroxy-7-(hydroxyimino)cholanic acid exerts its therapeutic effects by several mechanisms. It reduces the production of toxic bile acids, inhibits the apoptosis of liver cells, and reduces inflammation in the liver. 3-Hydroxy-7-(hydroxyimino)cholanic acid also has antioxidant properties and can prevent the damage caused by free radicals.
Biochemical and Physiological Effects:
3-Hydroxy-7-(hydroxyimino)cholanic acid has several biochemical and physiological effects. It increases the secretion of bile, reduces the cholesterol content in bile, and increases the solubility of cholesterol in bile. 3-Hydroxy-7-(hydroxyimino)cholanic acid also reduces the absorption of cholesterol in the intestine, leading to a decrease in the serum cholesterol level. Additionally, 3-Hydroxy-7-(hydroxyimino)cholanic acid has been shown to improve insulin resistance and glucose metabolism in patients with non-alcoholic fatty liver disease.

Vorteile Und Einschränkungen Für Laborexperimente

3-Hydroxy-7-(hydroxyimino)cholanic acid has several advantages for lab experiments. It is readily available, has low toxicity, and is stable under normal laboratory conditions. However, 3-Hydroxy-7-(hydroxyimino)cholanic acid has some limitations for lab experiments. It is poorly soluble in water, which limits its use in aqueous solutions. Additionally, 3-Hydroxy-7-(hydroxyimino)cholanic acid can undergo isomerization at high temperatures, which can affect its stability and purity.

Zukünftige Richtungen

There are several future directions for 3-Hydroxy-7-(hydroxyimino)cholanic acid research. One area of research is the development of new synthesis methods that can improve the yield and purity of 3-Hydroxy-7-(hydroxyimino)cholanic acid. Another area of research is the investigation of the potential use of 3-Hydroxy-7-(hydroxyimino)cholanic acid in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for more clinical trials to determine the optimal dosage and duration of 3-Hydroxy-7-(hydroxyimino)cholanic acid treatment for various liver diseases.

Synthesemethoden

3-Hydroxy-7-(hydroxyimino)cholanic acid can be synthesized from cholic acid, which is a primary bile acid. The synthesis involves the oxidation of the hydroxyl group at position 7 of cholic acid to form a ketone group, followed by the reduction of the ketone group to a hydroxyl group using sodium borohydride. The resulting compound is then oxidized at position 3 to form 3-Hydroxy-7-(hydroxyimino)cholanic acid.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-7-(hydroxyimino)cholanic acid has been extensively studied for its potential use in treating various liver diseases, including primary biliary cholangitis, primary sclerosing cholangitis, and non-alcoholic fatty liver disease. It has also been studied for its potential use in treating other diseases, such as cystic fibrosis, gallstones, and colitis.

Eigenschaften

CAS-Nummer

131204-64-3

Produktname

3-Hydroxy-7-(hydroxyimino)cholanic acid

Molekularformel

C24H39NO4

Molekulargewicht

405.6 g/mol

IUPAC-Name

(4R)-4-[(7Z,8R,9S,10S,13R,14S,17R)-3-hydroxy-7-hydroxyimino-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H39NO4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(26)12-15(23)13-20(22)25-29/h14-19,22,26,29H,4-13H2,1-3H3,(H,27,28)/b25-20-/t14-,15?,16?,17-,18+,19+,22+,23+,24-/m1/s1

InChI-Schlüssel

BTJWQMQHCORTED-MBKKHDIZSA-N

Isomerische SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2/C(=N\O)/CC4[C@@]3(CCC(C4)O)C)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=NO)CC4C3(CCC(C4)O)C)C

Kanonische SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=NO)CC4C3(CCC(C4)O)C)C

Synonyme

3-hydroxy-7-(hydroxyimino)cholanic acid
HHCA
LCA-7-oxime

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.